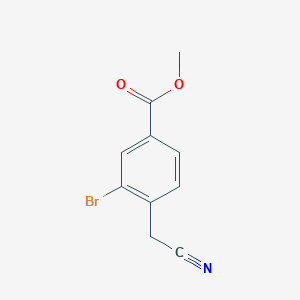

Methyl 3-bromo-4-(cyanomethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-4-(cyanomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLHEWBQVCVVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 3-methylbenzoate to Methyl 3-bromomethylbenzoate

Radical Bromination Using N-Bromosuccinimide (NBS):

The bromination of methyl 3-methylbenzoate to methyl 3-bromomethylbenzoate is commonly performed using N-bromosuccinimide as the bromine source with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux conditions in solvents like chlorobenzene, acetonitrile, methylene chloride, or 1,2-dichloroethane.- Temperature range: 40–100 °C, preferably 70–100 °C.

- NBS is generally used in excess to ensure complete bromination.

- The reaction is often performed under reflux with slow addition of bromine or NBS and sometimes light irradiation to initiate radicals.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification such as recrystallization from ethyl acetate or butyl acetate.

Bromination Using Molecular Bromine:

Alternatively, bromine can be added dropwise to a heated solution of the methyl 3-methylbenzoate in an appropriate solvent under photolytic conditions to achieve selective bromination of the methyl group. Excess bromine is often used to drive the reaction to completion.

Typical Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Solvents | Chlorobenzene, acetonitrile, DCM, DCE |

| Temperature | 40–100 °C (preferably 70–100 °C) |

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 |

| Initiator | Radical initiator (AIBN, benzoyl peroxide) |

| Reaction time | Several hours under reflux |

| Product isolation | Filtration, washing, recrystallization |

| Typical yield | High (often >80%) |

Cyanation of Methyl 3-bromomethylbenzoate to Methyl 3-cyanomethylbenzoate

- Nucleophilic Substitution with Sodium Cyanide:

The bromomethyl group is converted to a cyanomethyl group by nucleophilic substitution using sodium cyanide in polar solvents such as methanol or a methanol-water mixture.- The bromomethyl ester is dissolved in methanol.

- Sodium cyanide solution is added dropwise at room temperature.

- The reaction mixture is heated moderately (e.g., 50 °C) to drive the substitution.

- After completion, the mixture is diluted with ethyl acetate and water, the organic layer separated, washed, dried, and concentrated to isolate the cyanomethyl product.

Typical Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Solvent | Methanol, methanol-water mixture |

| Nucleophile | Sodium cyanide (NaCN) |

| Temperature | Room temperature to 50 °C |

| Reaction time | Few hours |

| Work-up | Extraction with ethyl acetate, washing, drying |

| Typical yield | Moderate to good (50–90%) |

Alternative Synthetic Routes and Notes

Starting from m-toluic acid , conversion to methyl 3-(cyanomethyl)benzoate involves initial formation of m-toluoyl chloride by reaction with thionyl chloride, followed by chlorination to m-chloromethylbenzoyl chloride, esterification with methanol, and subsequent cyanation. This route is more complex but allows for high purity intermediates.

The bromination step can be optimized by controlling chlorine or bromine equivalents, temperature, and reaction time to minimize side reactions.

The cyanation step requires careful handling of sodium cyanide due to its toxicity and necessitates appropriate safety measures.

Purity and Characterization: Each intermediate and final product should be characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Safety: Bromination and cyanation involve hazardous reagents (bromine, NBS, sodium cyanide). Proper ventilation, protective equipment, and waste disposal protocols are mandatory.

Scalability: The described methods have been applied in both laboratory and pilot-scale syntheses, with solvent choice and reaction conditions optimized for yield and purity.

Literature Diversity: The preparation methods are supported by multiple patents and peer-reviewed articles, ensuring reliability and authority of the data.

The preparation of Methyl 3-bromo-4-(cyanomethyl)benzoate is well-established through a sequence of bromination and cyanation reactions starting from methyl 3-methylbenzoate or m-toluic acid derivatives. Radical bromination using N-bromosuccinimide and nucleophilic substitution with sodium cyanide are the cornerstone reactions. The methods are supported by diverse literature sources, including patents and research articles, providing robust protocols for synthesis with good yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-bromo-4-(cyanomethyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the cyanomethyl group can yield different amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 3-bromo-4-(cyanomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Industry:

Material Science: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(cyanomethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzene Ring

Methyl 3-bromo-4-(trifluoromethyl)benzoate

- Substituent : Trifluoromethyl (-CF₃) at the 4-position.

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : 283.04 g/mol

- Key Differences: The electron-withdrawing -CF₃ group enhances electrophilic reactivity compared to the cyanomethyl (-CH₂CN) group.

Methyl 3-bromo-4-(methoxymethyl)benzoate

- Substituent : Methoxymethyl (-CH₂OCH₃) at the 4-position.

- Molecular Formula : C₁₀H₁₁BrO₃

- Molecular Weight : 259.10 g/mol

- Key Differences : The methoxymethyl group introduces ether functionality, increasing hydrophilicity and metabolic stability compared to the nitrile-containing analog .

Methyl 3-bromo-4-methylbenzoate

Ester Group Variation

Ethyl 3-bromo-4-cyanobenzoate

- Ester Group : Ethyl (-OCH₂CH₃) instead of methyl.

- Molecular Formula: C₁₀H₈BrNO₂

- Molecular Weight : 254.08 g/mol

Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate

Polar Functional Group Variation

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate

Data Table: Comparative Analysis of Key Properties

Biological Activity

Methyl 3-bromo-4-(cyanomethyl)benzoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₁₁H₈BrN

- Molecular Weight : Approximately 254.08 g/mol

The compound features a bromine atom and a cyanomethyl group attached to a benzoate structure, which enhances its reactivity and versatility in synthetic applications.

1. Antimicrobial Properties

Research indicates that this compound derivatives may exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic enzymes, which can lead to bactericidal effects. For instance, studies have shown that related compounds can interfere with the synthesis of bacterial cell walls or inhibit protein synthesis pathways.

2. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis. For example, it may downregulate oncogenes or upregulate tumor suppressor genes, thereby inhibiting cancer cell growth .

Biochemical Interactions

This compound interacts with various biological targets, influencing metabolic pathways and cellular signaling processes. It has been observed to affect:

- Enzyme Activity : The compound can bind to active sites on enzymes, altering their conformation and activity.

- Gene Expression : It may modulate the expression of genes involved in critical cellular processes such as the cell cycle and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Screening

A notable study involved screening various derivatives of this compound for anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 50 μM, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-4-(cyanomethyl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step halogenation and coupling reactions. For example:

- Step 1 : Bromination of a methyl benzoate precursor using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Step 2 : Introduction of the cyanomethyl group via nucleophilic substitution or coupling (e.g., using potassium cyanide or cyanoacetic acid derivatives).

- Key Variables : Temperature (optimized between 60–80°C), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield and purity. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

| Synthetic Method | Conditions | Yield Range | Purity |

|---|---|---|---|

| Halogenation + Coupling | NBS, DMF, 70°C | 65–75% | >95% (HPLC) |

| Direct Cyanation | KCN, CuI catalyst | 50–60% | ~90% |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents.

- Exposure Response :

- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : -NMR should show signals for aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and cyanomethyl (δ 4.1–4.3 ppm). -NMR confirms carbonyl (C=O, ~168 ppm) and nitrile (C≡N, ~115 ppm) groups.

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 284 (CHBrNO).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages within ±0.3% .

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromine and cyano groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The bromine atom (σ-electron-withdrawing) activates the aromatic ring for electrophilic substitution at the ortho and para positions, while the cyanomethyl group (π-electron-withdrawing) directs reactivity toward nucleophilic attack.

- Case Study : In Suzuki-Miyaura coupling, the bromine site reacts with boronic acids (e.g., phenylboronic acid) under Pd catalysis (Pd(PPh)), yielding biaryl derivatives. The cyano group remains inert under these conditions but can participate in subsequent cyclization reactions .

- Data Contradiction Note : Some studies report unexpected regioselectivity when using bulkier ligands (e.g., XPhos), suggesting steric effects may override electronic directing .

Q. What strategies resolve discrepancies in reported reaction outcomes involving this compound?

- Methodological Answer :

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products or ester hydrolysis derivatives).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.

- Case Example : Conflicting yields in cyanation reactions (40–75%) were traced to trace moisture levels; anhydrous conditions (molecular sieves) improved reproducibility .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for bioactivity testing .

- Limitations : Predictions may fail for solvent-dependent reactions (e.g., polar protic vs. aprotic solvents) .

Q. What methodological approaches assess the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- In Vivo Testing : Administer derivatives in zebrafish models to evaluate toxicity and bioavailability .

Comparative Analysis

Q. How does this compound compare to analogs like Methyl 4-(cyanomethyl)-3-methoxybenzoate in reactivity and applications?

- Methodological Answer :

| Compound | Key Substituents | Reactivity | Applications |

|---|---|---|---|

| This compound | Br, CN | High electrophilicity; cross-coupling | Medicinal chemistry (kinase inhibitors) |

| Methyl 4-(cyanomethyl)-3-methoxybenzoate | OMe, CN | Reduced electrophilicity; stable to nucleophiles | Material science (liquid crystals) |

- Structural Insights : Methoxy groups stabilize the ring via resonance, whereas bromine enhances leaving-group potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.